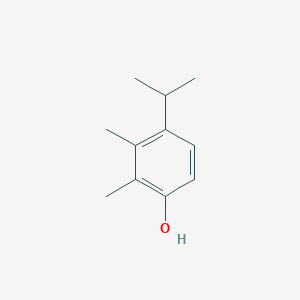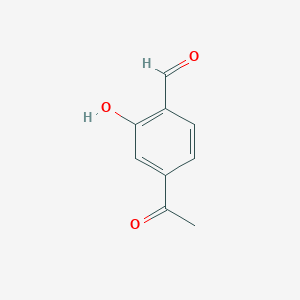
4-Acetyl-2-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2-hydroxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is also known as 2-hydroxy-4-acetylbenzaldehyde or 2-Acetyl-4-hydroxybenzaldehyde. This compound has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of 4-Acetyl-2-hydroxybenzaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
生化和生理效应
4-Acetyl-2-hydroxybenzaldehyde has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This can help to alleviate inflammation and prevent tissue damage. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
实验室实验的优点和局限性
One of the major advantages of using 4-Acetyl-2-hydroxybenzaldehyde in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, it has been found to have low toxicity and is generally well-tolerated in animal models. However, one of the limitations of using this compound is its poor solubility in water. This can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 4-Acetyl-2-hydroxybenzaldehyde. One area of interest is the development of new drugs based on this compound. It has been found to have a wide range of pharmacological activities, making it a promising candidate for the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This can help to optimize its pharmacological effects and improve its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 4-Acetyl-2-hydroxybenzaldehyde in humans. This can pave the way for the development of new drugs that are both safe and effective for the treatment of various diseases.
Conclusion:
In conclusion, 4-Acetyl-2-hydroxybenzaldehyde is a versatile compound that has a wide range of pharmacological activities. It has been extensively studied for its potential medicinal properties, particularly in the treatment of neurological disorders, cancer, and inflammation. Although further research is needed to fully understand its mechanism of action and to optimize its pharmacological effects, this compound holds great promise for the development of new therapeutics.
合成方法
The synthesis of 4-Acetyl-2-hydroxybenzaldehyde can be achieved through various methods. One of the most commonly used methods is the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the oxidation of 2-hydroxy-4-acetyltoluene using potassium permanganate. The yield of this compound can be improved by using a solvent such as ethanol or acetic acid.
科学研究应用
4-Acetyl-2-hydroxybenzaldehyde has been extensively studied for its potential medicinal properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been shown to have neuroprotective effects and can be used in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
109142-90-7 |
|---|---|
产品名称 |
4-Acetyl-2-hydroxybenzaldehyde |
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
4-acetyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)7-2-3-8(5-10)9(12)4-7/h2-5,12H,1H3 |
InChI 键 |
HGNTWTJATJAGBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
同义词 |
Benzaldehyde, 4-acetyl-2-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




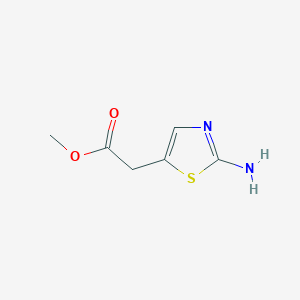

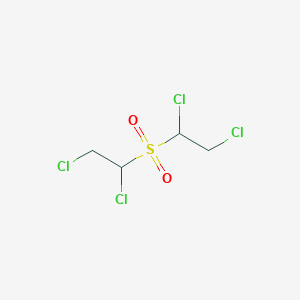
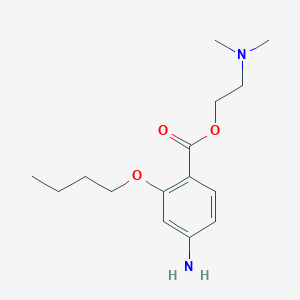
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
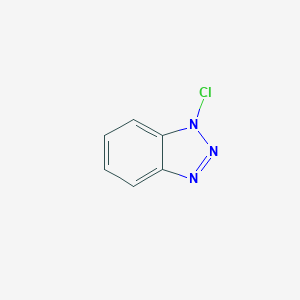
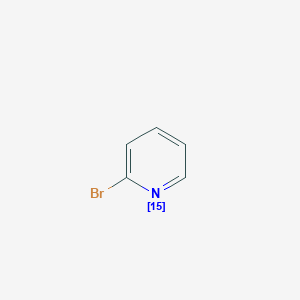
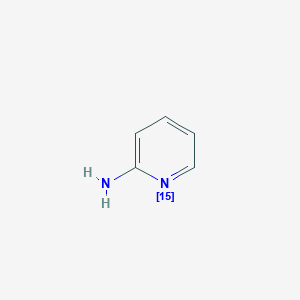
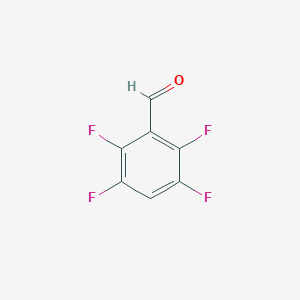
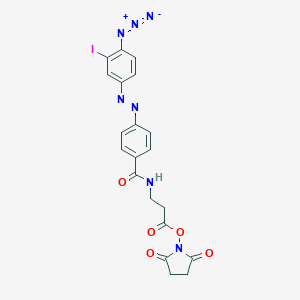
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
